

Unraveling the Enigma of Creticoside C: A Diterpenoid Glycoside from *Pteris cretica*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Creticoside C**

Cat. No.: **B12428834**

[Get Quote](#)

Initial investigations into the structure-activity relationship of **Creticoside C** and its analogs have revealed a significant gap in the currently available scientific literature. While the foundational chemical information for **Creticoside C** has been established, data regarding its specific biological activities, and consequently the synthesis and evaluation of its analogs, remains largely unpublished. This guide, therefore, serves to summarize the existing knowledge on **Creticoside C** and related compounds from its natural source, highlighting the current limitations and potential avenues for future research.

Creticoside C: A Kaurane Diterpenoid Glycoside

Creticoside C is a natural product isolated from the fern *Pteris cretica*. It belongs to the class of kaurane diterpenoid glycosides. Its molecular formula is $C_{26}H_{44}O_8$ and it has a molecular weight of 484.6 g/mol. The CAS number for **Creticoside C** is 53452-34-9.

It is important to note that some initial search results erroneously identified **Creticoside C** as a coumarochromone glycoside from *Cressa cretica* with anti-tuberculosis activity. However, a comprehensive review of the available chemical and biological literature confirms its identity as a diterpenoid glycoside from *Pteris cretica*. At present, there is no published data detailing the specific biological activities of **Creticoside C**.

The Chemical Landscape of *Pteris cretica*

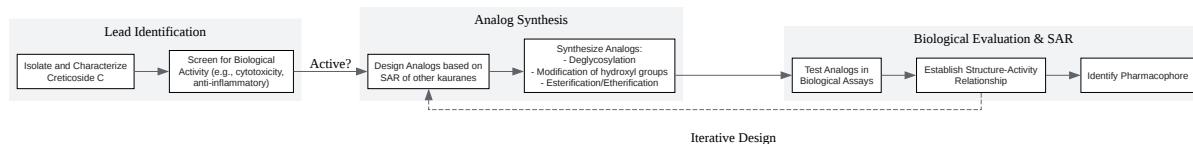
Pteris cretica is a rich source of various secondary metabolites, primarily sesquiterpenoids (pterosins) and diterpenoids. Research on extracts from this plant has revealed a range of

biological activities, offering context for the potential therapeutic applications of its constituents.

Table 1: Bioactive Compounds Isolated from *Pteris cretica*

Compound Class	Specific Compounds	Reported Biological Activities of Related Compounds
Diterpenoids	Various kaurane-type diterpenoids	Anti-inflammatory, Cytotoxic, Hypolipidemic
Sesquiterpenoids	Pterosins (e.g., Pterosin A, B, F)	Cytotoxic against various cancer cell lines
Flavonoids	Apigenin, Luteolin derivatives	Antioxidant, Anti-inflammatory

Structure-Activity Relationship of Kaurane Diterpenoids: A General Overview


While specific data for **Creticoside C** analogs is unavailable, the broader class of kaurane diterpenoids has been a subject of structure-activity relationship (SAR) studies. These studies provide a framework for predicting how structural modifications might influence biological activity.

Key structural features of kaurane diterpenoids that are often manipulated in SAR studies include:

- Hydroxylation patterns: The number and position of hydroxyl groups on the kaurane skeleton can significantly impact activity.
- Glycosylation: The nature and attachment point of sugar moieties can affect solubility, bioavailability, and interaction with biological targets.
- Modifications of the lactone ring: In certain kaurane diterpenoids, the presence and chemical nature of a lactone ring are crucial for their biological effects.

- Substitutions at various carbon positions: The addition of different functional groups at specific carbons of the diterpenoid core can modulate potency and selectivity.

A hypothetical workflow for investigating the structure-activity relationship of **Creticoside C** analogs, should the parent compound demonstrate significant biological activity, is depicted below.

[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for SAR studies of **Creticoside C** analogs.

Conclusion and Future Directions

The initial aim of providing a comparative guide to the structure-activity relationships of **Creticoside C** analogs cannot be fulfilled due to a lack of available scientific data. There are currently no published studies detailing the biological activity of **Creticoside C** or describing any of its synthetic or naturally occurring analogs.

Future research should focus on:

- Biological screening of **Creticoside C**: The purified compound needs to be evaluated in a battery of biological assays to determine its potential therapeutic properties.
- Isolation of other Creticoside analogs: Further phytochemical investigation of *Pteris cretica* may lead to the discovery of naturally occurring analogs.
- Synthesis and SAR studies: Should **Creticoside C** exhibit promising activity, a medicinal chemistry program to synthesize analogs and establish a clear structure-activity relationship

would be warranted.

This would pave the way for a comprehensive understanding of this class of molecules and their potential for drug development. Researchers in natural product chemistry, medicinal chemistry, and pharmacology are encouraged to explore this untapped area.

- To cite this document: BenchChem. [Unraveling the Enigma of Creticoside C: A Diterpenoid Glycoside from *Pteris cretica*]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12428834#structure-activity-relationship-of-creticoside-c-analogs>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com